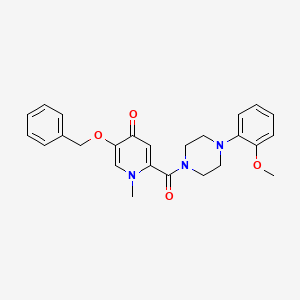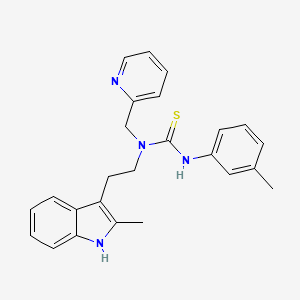
1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-2-ylmethyl)-3-(m-tolyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-2-ylmethyl)-3-(m-tolyl)thiourea, commonly known as MITU, is a synthetic compound that has been widely studied for its potential applications in scientific research. MITU belongs to the class of thiourea compounds, which are known for their diverse biological activities, including antitumor, antiviral, and antifungal properties.
Applications De Recherche Scientifique
Antiviral and Antibacterial Properties
Research indicates that derivatives of thiourea, including those with structural similarities to the mentioned compound, have been screened for their potential as non-nucleoside inhibitors against human immunodeficiency virus type 1 reverse transcriptase. Although these derivatives showed less activity compared to known drugs, their exploration adds value to the search for new therapeutic agents (Heinisch et al., 1997). Additionally, some compounds have demonstrated moderate to good antioxidant and antimicrobial activities, suggesting their potential in combating various bacterial and fungal infections (Youssef & Amin, 2012).
Molecular Docking and DNA Binding
Further investigations into the molecular properties of thiourea derivatives have included studies on their ability to interact with DNA. For instance, a specific thiourea compound exhibited significant binding affinity to DNA, as evidenced by molecular docking studies and DNA binding experiments. This interaction suggests potential applications in the development of new therapeutic agents targeting genetic materials (Mushtaque et al., 2016).
Synthetic Applications in Heterocyclic Chemistry
Thiourea derivatives have been utilized in the synthesis of a wide range of heterocyclic compounds. These synthetic applications are crucial in developing new materials with potential pharmacological activities. For instance, the synthesis of pyridine-based heterocycles has been achieved through reactions involving thiourea derivatives, leading to compounds with diverse biological activities (El-Kashef et al., 2010).
Inhibitory Activity and Chemical Properties
Some studies have focused on the inhibitory activity of thiourea derivatives against various biological targets. For example, research on the conjugate addition of ketones to nitroalkenes catalyzed by a primary amine-thiourea derivative highlights the chemical versatility and potential application of these compounds in synthetic chemistry and drug development (Huang & Jacobsen, 2006).
Anticorrosive Properties
Additionally, thiourea compounds have shown effectiveness as corrosion inhibitors for metals in acidic environments, demonstrating their utility beyond pharmaceutical applications. This anticorrosive property opens up possibilities for their use in industrial and engineering applications to protect metal surfaces against corrosion (Zhang et al., 2018).
Propriétés
IUPAC Name |
1-[2-(2-methyl-1H-indol-3-yl)ethyl]-3-(3-methylphenyl)-1-(pyridin-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4S/c1-18-8-7-10-20(16-18)28-25(30)29(17-21-9-5-6-14-26-21)15-13-22-19(2)27-24-12-4-3-11-23(22)24/h3-12,14,16,27H,13,15,17H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGIYPPHSXXQQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)N(CCC2=C(NC3=CC=CC=C32)C)CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]butanoic acid](/img/structure/B2873890.png)

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(6-ethoxy-1,3-benzothiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2873896.png)
![Ethyl 2-(4-(2-(benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-2-oxoacetate](/img/structure/B2873897.png)
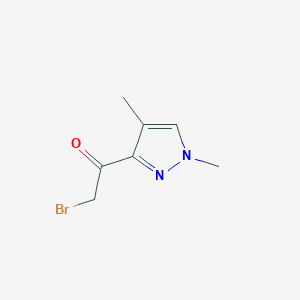

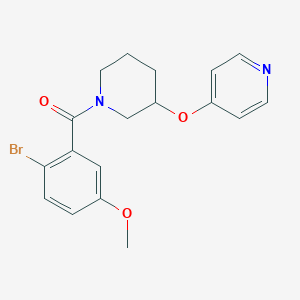

![1-(3-chloro-4-methylphenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2873903.png)
![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2873904.png)
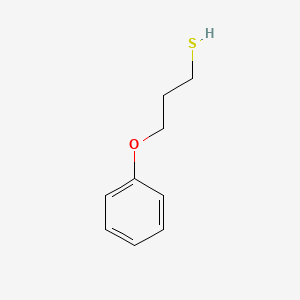
![3-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidine-1-carbonyl]-1H-pyrazin-2-one](/img/structure/B2873909.png)
